molecular formula C18H19BrN2O4 B2548109 Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235176-31-4

Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2548109
CAS No.: 1235176-31-4
M. Wt: 407.264
InChI Key: SDIMLXOWVHXNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine core substituted with a phenyl carbamate group and a methylene-linked 5-bromofuran-2-carboxamide moiety. Its structural complexity arises from the integration of a brominated heterocycle and a carbamate-functionalized piperidine, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

phenyl 4-[[(5-bromofuran-2-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c19-16-7-6-15(25-16)17(22)20-12-13-8-10-21(11-9-13)18(23)24-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIMLXOWVHXNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidine Core

The piperidine ring serves as the central scaffold for this compound. A common precursor is tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate, which can be synthesized via reductive amination or cyclization reactions. In one documented protocol, tert-butyl 4-((piperidin-4-yl)methyl)piperidine-1-carboxylate was prepared by reacting piperidin-4-ylmethanol with tert-butoxycarbonyl (Boc) anhydride under basic conditions. The Boc group acts as a protective moiety for the secondary amine, enabling subsequent functionalization.

Key reaction parameters include:

  • Solvent : Dimethyl sulfoxide (DMSO) facilitates high-temperature reactions due to its polar aprotic nature.
  • Base : Cesium carbonate (Cs₂CO₃) is employed for deprotonation, enhancing nucleophilic attack.
  • Temperature : Microwave irradiation at 120°C accelerates reaction kinetics, achieving completion within 1 hour.

The intermediate tert-butyl 4-((piperidin-4-yl)methyl)piperidine-1-carboxylate is isolated via column chromatography (ethyl acetate/hexane gradient) with a yield of 578 mg from 500 mg starting material.

Introduction of the Phenyl Carboxylate Group

The phenyl carboxylate moiety is introduced via esterification or transesterification. A representative method involves reacting the Boc-protected piperidine intermediate with phenyl chloroformate in the presence of a base such as triethylamine (Et₃N). The reaction proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of phenyl chloroformate.

Optimized Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : Room temperature (20–25°C) to prevent side reactions.
  • Workup : The crude product is washed with saturated ammonium chloride (NH₄Cl) and brine, followed by drying over sodium sulfate (Na₂SO₄).

Deprotection of the Boc group is achieved using hydrochloric acid (HCl) in dioxane, yielding the free amine intermediate.

Formation of the 5-Bromofuran-2-carboxamido Moiety

The 5-bromofuran-2-carboxylic acid precursor is synthesized via bromination of furan-2-carboxylic acid using N-bromosuccinimide (NBS) in acetic acid. Subsequent activation of the carboxylic acid as an acyl chloride (using thionyl chloride, SOCl₂) enables amide bond formation with the piperidine-methyl amine.

Critical Steps :

  • Bromination :
    • Reagent : NBS (1.1 equiv.) in glacial acetic acid at 0°C.
    • Yield : >85% after recrystallization.
  • Acyl Chloride Formation :
    • Reagent : SOCl₂ (2.0 equiv.) under reflux.
  • Amide Coupling :
    • Conditions : The acyl chloride is reacted with the deprotected piperidine-methyl amine in THF with Et₃N as a base.
    • Purification : Column chromatography (methanol/DCM gradient) yields the amide intermediate.

Coupling Reactions to Assemble the Final Compound

The final step involves esterification of the phenyl carboxylate group with the amide-functionalized piperidine. This is achieved via a Mitsunobu reaction or Steglich esterification.

Mitsunobu Reaction Protocol :

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
  • Solvent : THF at 0°C to room temperature.
  • Yield : 72–76% after silica gel chromatography.

Steglich Esterification :

  • Catalyst : 4-Dimethylaminopyridine (DMAP).
  • Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC).

Purification and Characterization Methods

Purification :

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or methanol/DCM.
  • Recrystallization : Ethanol/water mixtures for final product polishing.

Characterization :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms substituent integration and coupling patterns. Key signals include δ 7.78 (d, J = 8.3 Hz, 2H, aromatic protons) and δ 4.81 (p, J = 7.7 Hz, 1H, piperidine CH).
  • Mass Spectrometry : LCMS m/z (M+H)⁺ calc’d 451.2, observed 451.4.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form this compound derivatives with different oxidation states.

  • Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

  • Substitution: Substitution reactions can introduce new substituents at various positions on the piperidine ring or the phenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

  • Preparation of Bromofuran-2-Carboxamide : This intermediate is synthesized through a reaction between furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine.
  • Formation of the Final Product : The bromofuran-2-carboxamide is then reacted with piperidine using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final compound.

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against selected pathogens are as follows:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been identified to inhibit various enzymes, impacting metabolic pathways. Its mechanism of action may involve binding to specific enzymes or receptors, leading to modulation of biological pathways. This characteristic positions it as a candidate for treating metabolic disorders and other conditions influenced by enzyme activity.

Therapeutic Applications

This compound shows promise in several therapeutic areas:

  • Anticancer Research : Its structure allows for modifications that can enhance anticancer activity. Studies have explored derivatives that exhibit cytotoxic effects against various cancer cell lines .
  • Neurological Disorders : Given its ability to interact with receptors, there is potential for applications in treating neurological disorders such as Alzheimer's disease and mild cognitive impairment .
  • Metabolic Syndrome : The compound's enzyme inhibition properties may be beneficial in managing conditions associated with metabolic syndrome, including type 2 diabetes and obesity .

Mechanism of Action

The mechanism by which Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidine Carboxylate Derivatives

Compound Name Core Structure Key Substituents Halogen Biological Relevance
Target Compound Piperidine-1-carboxylate (5-Bromofuran-2-carboxamido)methyl Br Potential halogen bonding/ligand
Compound 1 () Piperidine-1-carboxylate [4-(Sulfamoylamino)phenyl]carbamoyl Cl Autotaxin inhibitor (IC₅₀: ~50 nM)
Compound 3f () Piperidine-1-carboxylate 4-(Trifluoromethyl)phenyl F Synthetic intermediate
Compound (I) () Piperidine 3-Bromo-5-methoxy-furan-2(5H)-one Br Ligand/biologically active scaffold
Benzyl 4-(2-chlorophenyl)-4-fluoropiperidine () Piperidine 2-Chlorophenyl, 4-fluoro Cl, F Fluorinated pharmacokinetic probe

Key Observations :

  • Halogen Impact : The target compound’s bromine atom may enhance halogen bonding compared to chlorine in Compound 1 or fluorine in Compound 3f . Bromine’s larger atomic radius and polarizability could improve target interaction but may reduce metabolic stability relative to fluorine.
  • Heterocyclic vs. Aromatic Substituents: The bromofuran group in the target compound differs from the sulfamoylamino benzamido group in Compound 1.

Biological Activity

Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a phenyl group, a piperidine ring, and a bromofuran-2-carboxamide moiety. Its molecular structure can be represented as follows:

C17H18BrN2O3\text{C}_{17}\text{H}_{18}\text{Br}\text{N}_{2}\text{O}_{3}

This unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have shown:

  • Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

These results indicate that it may induce apoptosis in cancer cells, warranting further investigation into its mechanisms and efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal insights into how modifications to the molecular structure affect biological activity. Key observations include:

  • Bromine Substitution : The presence of the bromine atom in the furan ring enhances antimicrobial activity.
  • Piperidine Ring Modifications : Alterations in the piperidine ring can significantly impact binding affinity to target receptors.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition compared to standard antibiotics, suggesting its potential use in treating resistant infections .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound, where it was tested against various cancer cell lines. The results indicated that it effectively reduced cell viability and induced apoptosis through caspase activation pathways . This highlights its potential as a novel anticancer agent.

Q & A

Q. What synthetic methodologies are most effective for constructing the piperidine-carboxylate core in this compound?

The piperidine-carboxylate scaffold can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-aminomethylpiperidine derivatives with activated carbonyl reagents (e.g., chloroformates or carbamoyl chlorides) under basic conditions. For example, benzyl chloroformate reacts with 4-oxopiperidine derivatives in dichloromethane with triethylamine to form the carboxylate ester . Purification typically employs column chromatography or recrystallization. The bromofuran moiety is introduced via amide coupling using reagents like HATU or EDCI, followed by characterization via 13C^{13}\text{C} NMR and LC-MS to confirm regioselectivity .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Key techniques include:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm the piperidine ring conformation, bromofuran substitution, and ester/amide linkages. For example, 13C^{13}\text{C} NMR can resolve carbonyl signals at ~170 ppm for the carboxylate and ~165 ppm for the carboxamide .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s distinct 79Br^{79}\text{Br}/81Br^{81}\text{Br} doublet) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm, referencing pharmacopeial standards for system suitability .

Q. What are the critical safety considerations when handling this compound?

  • Toxicity : Piperidine derivatives may exhibit neurotoxicity; use fume hoods and PPE (gloves, lab coats).
  • Reactivity : The bromofuran group is sensitive to light and moisture; store under inert gas (N2_2 or Ar) at –20°C.
  • Waste Disposal : Follow EPA guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can the 5-bromofuran moiety influence the compound’s biological activity?

The bromine atom enhances electrophilicity, potentially improving binding to nucleophilic residues in enzyme active sites (e.g., cysteine or lysine). Computational docking studies (AutoDock Vina) and Hammett σ+^+ parameters suggest that bromine’s electron-withdrawing effect stabilizes transition states in enzyme inhibition. Compare with non-brominated analogs to isolate its contribution to potency .

Q. What experimental strategies can resolve contradictions in enzyme inhibition data across studies?

  • Assay Standardization : Use uniform substrate concentrations (e.g., 10 µM for MAGL or FAAH assays) and control for off-target effects via activity-based protein profiling (ABPP) with fluorophosphonate probes .
  • Kinetic Analysis : Determine KiK_i values under varying pH and cofactor conditions to identify assay-dependent artifacts. For example, JZL184 (a structurally similar inhibitor) shows pH-dependent MAGL inhibition due to protonation of the piperidine nitrogen .

Q. How can researchers optimize the compound’s pharmacokinetics for in vivo neuropharmacology studies?

  • Bioavailability : Introduce prodrug motifs (e.g., tert-butyl esters) to enhance lipophilicity and BBB penetration. For instance, tert-butyl piperidine carboxylates exhibit improved brain/plasma ratios in rodent models .
  • Metabolic Stability : Assess hepatic microsomal clearance using LC-MS/MS to identify vulnerable sites (e.g., ester hydrolysis). Co-administer cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.